2-(4-Chlorocyclohexyl)phenol
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Overview
Description
2-(4-Chlorocyclohexyl)phenol is an organic compound with the molecular formula C12H15ClO It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a 4-chlorocyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorocyclohexyl)phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chlorocyclohexyl chloride with phenol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorocyclohexyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and hydroquinones.
Reduction: Hydroquinones.
Substitution: Halogenated phenols.
Scientific Research Applications
2-(4-Chlorocyclohexyl)phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of various industrial products, including coatings and adhesives
Mechanism of Action
The mechanism of action of 2-(4-Chlorocyclohexyl)phenol involves its interaction with cellular components. The phenolic hydroxyl group can participate in hydrogen bonding and electron transfer reactions, which may influence cellular processes such as enzyme activity and signal transduction. The compound may also interact with membrane-bound proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound with a hydroxyl group attached to a benzene ring.
4-Chlorophenol: A phenol derivative with a chlorine atom at the para position.
Cyclohexylphenol: A phenol derivative with a cyclohexyl group attached to the benzene ring
Uniqueness
2-(4-Chlorocyclohexyl)phenol is unique due to the presence of both a chlorocyclohexyl group and a phenolic hydroxyl group. This combination imparts distinct chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
108882-75-3 |
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Molecular Formula |
C12H15ClO |
Molecular Weight |
210.70 g/mol |
IUPAC Name |
2-(4-chlorocyclohexyl)phenol |
InChI |
InChI=1S/C12H15ClO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-4,9-10,14H,5-8H2 |
InChI Key |
SRAUJGUKLLRIFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2O)Cl |
Origin of Product |
United States |
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